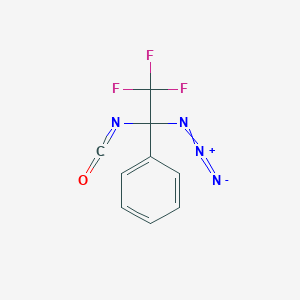
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene: is a complex organic compound characterized by the presence of azido, trifluoromethyl, and isocyanato functional groups attached to a benzene ring. This compound is notable for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene typically involves multi-step organic reactionsThe isocyanato group is often introduced via a reaction with phosgene or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The isocyanato group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its reactivity is harnessed in the development of coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene involves its ability to undergo various chemical reactions due to its functional groups. The azido group can participate in click chemistry reactions, while the isocyanato group can form stable linkages with nucleophiles. These properties make it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
- (1-Isocyanatoethyl)benzene
- 1-Azido-2-bromoethane
- Benzene, (1-azido-2,2,2-trifluoroethyl)-
Uniqueness: What sets (1-Azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene apart is the combination of azido, trifluoromethyl, and isocyanato groups in a single molecule. This unique combination imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
58956-69-7 |
|---|---|
Fórmula molecular |
C9H5F3N4O |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
(1-azido-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H5F3N4O/c10-9(11,12)8(14-6-17,15-16-13)7-4-2-1-3-5-7/h1-5H |
Clave InChI |
BSTWFYQNUSFGJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


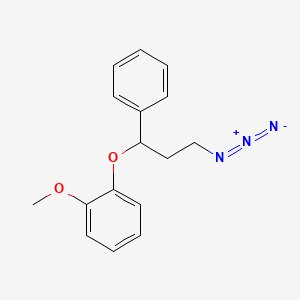
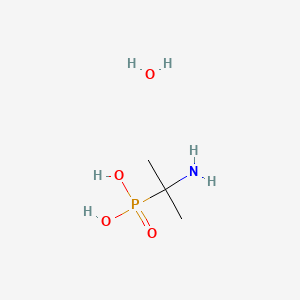

![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
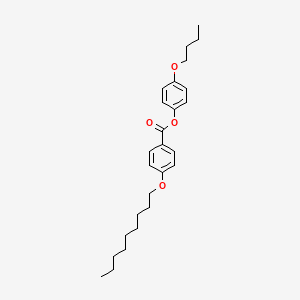
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
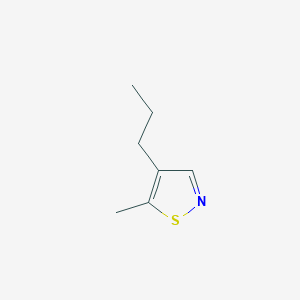
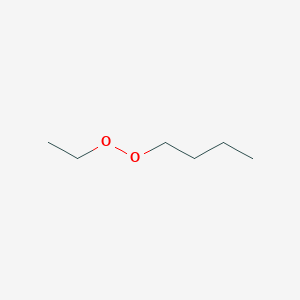
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)
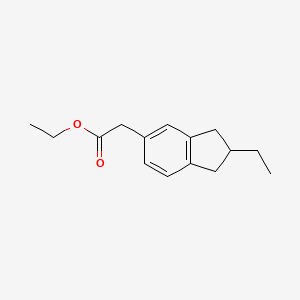
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)

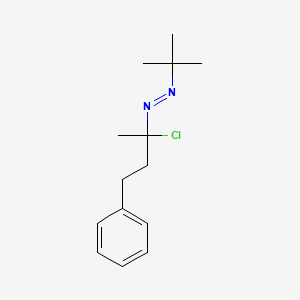
![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)
